molecular formula C20H23Cl2N3O3S B4020883 N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2,5-dichlorophenyl)methanesulfonamide

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2,5-dichlorophenyl)methanesulfonamide

Cat. No.: B4020883
M. Wt: 456.4 g/mol
InChI Key: ZPLCRINBNQXKLL-UHFFFAOYSA-N
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Description

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2,5-dichlorophenyl)methanesulfonamide is a complex organic compound with the molecular formula C20H23Cl2N3O3S. This compound is characterized by the presence of a benzylpiperazine moiety, a dichlorophenyl group, and a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2,5-dichlorophenyl)methanesulfonamide typically involves multiple steps:

    Formation of Benzylpiperazine: The initial step involves the synthesis of benzylpiperazine through the reaction of piperazine with benzyl chloride under basic conditions.

    Introduction of the Oxoethyl Group: The benzylpiperazine is then reacted with an appropriate oxoethylating agent, such as ethyl chloroformate, to introduce the oxoethyl group.

    Attachment of the Dichlorophenyl Group: The resulting intermediate is further reacted with 2,5-dichlorophenyl isocyanate to attach the dichlorophenyl group.

    Formation of Methanesulfonamide: Finally, the compound is treated with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2,5-dichlorophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and dichlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzyl or dichlorophenyl derivatives.

Scientific Research Applications

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2,5-dichlorophenyl)methanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2,5-dichlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity. The methanesulfonamide group contributes to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide
  • **N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2,3-dichlorophenyl)methanesulfonamide

Uniqueness

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2,5-dichlorophenyl)methanesulfonamide is unique due to the specific positioning of the dichlorophenyl group, which may influence its binding properties and biological activity. The combination of the benzylpiperazine and methanesulfonamide groups also contributes to its distinct chemical and pharmacological profile.

Properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2,5-dichlorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N3O3S/c1-29(27,28)25(19-13-17(21)7-8-18(19)22)15-20(26)24-11-9-23(10-12-24)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLCRINBNQXKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)CC2=CC=CC=C2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2,5-dichlorophenyl)methanesulfonamide
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N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2,5-dichlorophenyl)methanesulfonamide
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N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2,5-dichlorophenyl)methanesulfonamide
Reactant of Route 4
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2,5-dichlorophenyl)methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2,5-dichlorophenyl)methanesulfonamide
Reactant of Route 6
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N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2,5-dichlorophenyl)methanesulfonamide

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